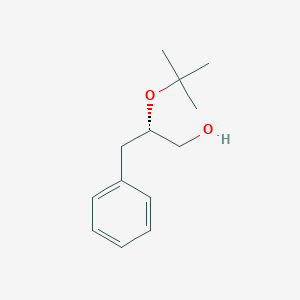
5-Chloro-3-acetamido-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-acetamido-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by the presence of a chlorine atom at the 5-position, an acetamido group at the 3-position, and a hydroxyl group at the 2-position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-acetamido-2-hydroxybenzoic acid typically involves the acylation of 5-chloro-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: this compound is converted to 5-chloro-3-acetamido-2-oxo-benzoic acid.
Reduction: The acetamido group is reduced to an amine, forming 5-chloro-3-amino-2-hydroxybenzoic acid.
Substitution: The chlorine atom is replaced by the nucleophile, forming various substituted derivatives.
Applications De Recherche Scientifique
5-Chloro-3-acetamido-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-acetamido-2-hydroxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s selectivity for COX-2 over COX-1 is attributed to its structural features, which allow it to fit into the COX-2 active site more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the acetamido group, making it less effective as an anti-inflammatory agent.
3-Acetamido-2-hydroxybenzoic acid: Lacks the chlorine atom, which affects its overall activity and selectivity.
5-Chloro-3-amino-2-hydroxybenzoic acid: Similar structure but with an amine group instead of an acetamido group, leading to different pharmacological properties.
Uniqueness
5-Chloro-3-acetamido-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its selectivity for COX-2 and potential as an NSAID with reduced side effects make it a compound of significant interest in medicinal chemistry .
Propriétés
Numéro CAS |
7180-81-6 |
|---|---|
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
3-acetamido-5-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-5(10)2-6(8(7)13)9(14)15/h2-3,13H,1H3,(H,11,12)(H,14,15) |
Clé InChI |
HVJGZONRDWOVNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)


![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)



![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)

![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)




